PRX-07034

概述

描述

PRX-07034 是一种选择性的 5-羟色胺 6 受体拮抗剂。它已被研究用于治疗肥胖症、阿尔茨海默病以及与精神分裂症相关的认知障碍的潜在治疗效果。 该化合物在临床前研究中已显示出增强认知和记忆以及减少食物摄入和体重的良好结果 .

科学研究应用

化学: 该化合物是研究 5-羟色胺 6 受体及其在各种生理过程中的作用的宝贵工具。

生物学: PRX-07034 用于研究以了解认知功能和记忆的潜在机制。

医学: 该化合物在治疗与阿尔茨海默病和精神分裂症相关的认知障碍方面显示出潜力。它还在研究其对肥胖症和相关代谢疾病的影响。

作用机制

PRX-07034 通过选择性拮抗 5-羟色胺 6 受体发挥作用,5-羟色胺 6 受体是一种 G 蛋白偶联受体。该受体参与神经递质释放的调节,包括乙酰胆碱和谷氨酸。通过阻断该受体,this compound 增强认知功能和记忆。 此外,它已被证明在临床前模型中减少食物摄入和体重,使其成为治疗肥胖症的潜在治疗剂 .

生化分析

Biochemical Properties

PRX-07034 has been shown to interact with the 5-HT6 receptor . It has a potent binding affinity (Ki = 4-8 nM) and is highly selective for the 5-HT6 receptor . It demonstrates antagonist activity without an effect on basal levels and does not show any agonist activity up to 10 μM .

Cellular Effects

This compound has been shown to enhance cognitive function in preclinical animal models of memory impairment . It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain , which could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the 5-HT6 receptor . As a 5-HT6 receptor antagonist, it blocks the action of serotonin, a neurotransmitter, at this receptor .

Temporal Effects in Laboratory Settings

It has been shown to significantly enhance delayed spontaneous alternation and strategy switching in rats at doses of 1 and 3 mg/kg .

Dosage Effects in Animal Models

In animal models, this compound at doses of 1 and 3 mg/kg (but not 0.1 mg/kg) significantly enhanced delayed spontaneous alternation . The drug at these doses also enhanced switching between a place and response strategy, but did not affect initial learning of either a place or response discrimination .

准备方法

PRX-07034 的合成涉及多个步骤,从核心结构的制备开始。合成路线通常包括以下步骤:

核心结构的形成: 核心结构通过一系列反应合成,这些反应涉及取代苯环与哌嗪部分的偶联。

官能团的引入: 通过各种取代反应引入官能团,例如氯、甲氧基和甲基磺酰基。

最终组装: 在特定的反应条件下偶联中间产物以组装最终化合物。

化学反应分析

PRX-07034 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团,例如将硝基还原为胺。

取代: 取代反应通常用于在苯环或哌嗪部分引入或取代官能团。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的催化剂。 这些反应形成的主要产物取决于所用试剂和条件 .

相似化合物的比较

与其他类似化合物相比,PRX-07034 在对 5-羟色胺 6 受体的选择性方面具有独特之处。一些类似化合物包括:

SB-742457: 另一种选择性的 5-羟色胺 6 受体拮抗剂,具有潜在的认知增强特性。

RO-4368554: 一种具有类似受体选择性但药代动力学特性不同的化合物。

Lu AE58054:

This compound 因其双重作用机制而脱颖而出,影响乙酰胆碱和谷氨酸神经递质系统,当与其他治疗认知障碍的治疗方法一起使用时,可能会带来补充益处 .

属性

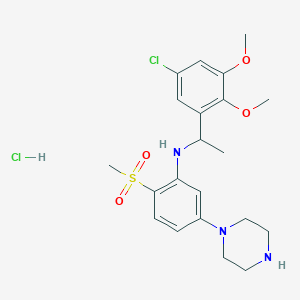

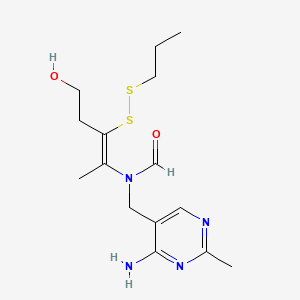

IUPAC Name |

N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN3O4S.ClH/c1-14(17-11-15(22)12-19(28-2)21(17)29-3)24-18-13-16(25-9-7-23-8-10-25)5-6-20(18)30(4,26)27;/h5-6,11-14,23-24H,7-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILCQJJJAFRKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)N3CCNCC3)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029352 | |

| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

PRX-07034 is a novel, highly selective, small-molecule antagonist of a specific G-protein coupled receptor (GPCR) known as 5-HT6 being developed for the treatment of obesity, Alzheimer's disease and cognitive impairment associated with schizophrenia. PRX-07034 has also been shown to enhance cognitive function in preclinical animal models of memory impairment through a dual mechanism of action.It has an effect on both the acetylcholine and glutamate neurotransmitter systems in the brain, which makes it a potentially complementary therapy to cholinesterase inhibitors, a class of drugs approved for the treatment of Alzheimer's disease. | |

| Record name | PRX-07034 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

903580-39-2 | |

| Record name | PRX-07034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903580392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRX-07034 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[1-(5-Chloro-2,3-dimethoxyphenyl)ethyl]-2-(methylsulfonyl)-5-(1-piperazinyl)aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRX-07034 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336H22ETCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of PRX-07034 and its potential therapeutic relevance?

A: this compound acts as an antagonist at the 5-HT6 receptor. [, ] While the exact role of 5-HT6 receptors in appetite regulation is still being investigated, studies have shown that blocking these receptors can lead to reduced food intake and body weight gain in rodent models. [] This suggests that this compound, by antagonizing 5-HT6 receptors, could hold potential as a treatment for obesity. [] Additionally, research indicates that this compound might improve memory function. []

Q2: How effective is this compound in combination with other drugs for treating schizophrenia?

A: Studies show that combining this compound with a low dose of prazosin (an alpha-1 adrenergic receptor antagonist) could potentially treat schizophrenia symptoms. [] This combination therapy showed promising results in preclinical models by alleviating schizophrenia-like symptoms induced by dizocilpine, a non-competitive NMDA receptor antagonist. Specifically, the combination therapy reduced stereotypy and hyperlocomotor activity, enhanced memory performance in an object recognition task, and reversed sensory-gating deficits. [] Further research is needed to explore the clinical implications of these findings.

Q3: What is known about the distribution of this compound in the body?

A: While the behavioral effects of this compound have been studied, confirming its presence in the brain was crucial for validating its mechanism of action. A validated UHPLC-MS/MS method was developed to quantify this compound in both rat serum and brain tissue, demonstrating its ability to cross the blood-brain barrier. [] This finding is significant as it confirms that this compound can reach its target site in the central nervous system, supporting its potential for treating conditions like frontotemporal dementia. []

Q4: Are there any cognitive benefits associated with this compound?

A: Research suggests that this compound might improve cognitive flexibility and working memory. [] Although the specific details of this study are unavailable in the provided abstracts, the title indicates a focus on these cognitive domains, which are often impaired in neuropsychiatric disorders. [] Further investigation into the effects of this compound on cognitive function could lead to valuable insights for developing new therapeutic strategies for conditions involving cognitive deficits.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

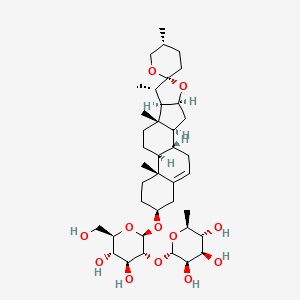

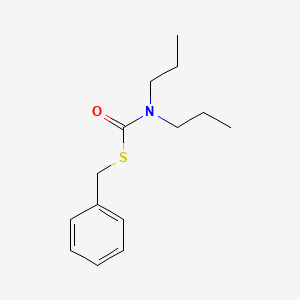

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1679743.png)